molecular formula C11H12N2O3 B3236024 Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 135995-33-4

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3236024
CAS No.: 135995-33-4
M. Wt: 220.22 g/mol
InChI Key: LJJFIBGIADELHE-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often found in pharmaceutical drugs targeting various diseases .

Chemical Reactions Analysis

Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-5-8(7-14)3-4-10(13)12-9/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJFIBGIADELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 mL flask under a N2 atmosphere were added DME (35 mL) and the product from Example 9 (0.60 g, 4.8 mmol). After stirring for 20 min, ethyl bromopyruvate (1.03 g, 5.3 mmol) was added and the reaction was allowed to stir at room temperature for 16 h. The resulting precipitate was filtered and washed once with Et2O. The solid was suspended in abs EtOH (35 mL) and heated to reflux for 2 h. The resulting solution was cooled to room temperature and all solvent removed in vacuo. Aqueous K2CO3 was added to the residue, and the product was extracted with CH2Cl2. The extracts were dried (MgSO4) and stripped to leave 0.793 g (75%) of title product.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
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Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate

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